molecular formula C10H13ClN4O2 B13584075 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride

Cat. No.: B13584075
M. Wt: 256.69 g/mol
InChI Key: ZMPOXMDSQNKCHL-UHFFFAOYSA-N
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Description

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12N4O2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}acetic acid
  • 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}butanoic acid

Uniqueness

Compared to similar compounds, 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the hydrochloride group. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12N4O2.ClH/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14;/h5H,3-4H2,1-2H3,(H,15,16);1H

InChI Key

ZMPOXMDSQNKCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O.Cl

Origin of Product

United States

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